(3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone
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Overview
Description
(3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
The synthesis of (3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Scientific Research Applications
(3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the application, but typically involve binding to active sites and altering the function of the target molecule.
Comparison with Similar Compounds
Similar compounds include other substituted thiophenes and aryl ketones. What sets (3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone apart is its unique combination of functional groups, which confer specific chemical properties and reactivity patterns .
Biological Activity
The compound (3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone is a complex organic molecule that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N2O2S, and it features a thiophenic core substituted with amino and tosyl groups. The structural complexity contributes to its unique biological activities.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related thienyl compounds have shown efficacy against various bacterial strains and fungi. The presence of lipophilic substituents like methyl and tolyl groups enhances the antimicrobial activity by increasing membrane permeability, which is crucial for effective drug action .
Table 1: Antimicrobial Efficacy of Related Compounds
Compound Name | Bacterial Strains Tested | Fungal Strains Tested | Observed Efficacy |
---|---|---|---|
3-Amino-4,5-tetramethylene thieno[2,3-d][1,2,3]-triazine | E. coli, S. aureus | C. albicans, A. niger | High |
This compound | TBD | TBD | TBD |
Anticancer Properties
Recent studies have suggested that compounds featuring thiophene moieties can inhibit cancer cell proliferation. The proposed mechanism involves the induction of apoptosis in tumor cells through the modulation of signaling pathways such as MAPK and PI3K/Akt .
Case Study:
A study investigating a series of thiophene derivatives found that those with amino substitutions exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancers. The results suggested that the compound could potentially serve as a lead structure for developing new anticancer agents .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity and leading to cell death.
- Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways by upregulating pro-apoptotic factors or downregulating anti-apoptotic proteins.
Properties
IUPAC Name |
[3-amino-5-(2,6-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S2/c1-16-8-12-20(13-9-16)24(30)25-22(28)26(34(31,32)21-14-10-17(2)11-15-21)27(33-25)29-23-18(3)6-5-7-19(23)4/h5-15,29H,28H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZLHSORLPVOHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=CC=C3C)C)S(=O)(=O)C4=CC=C(C=C4)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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